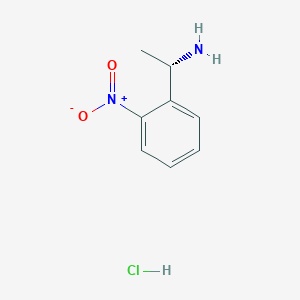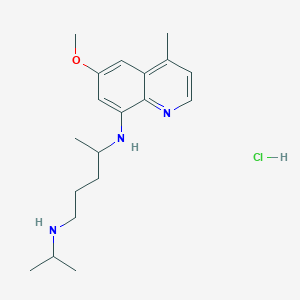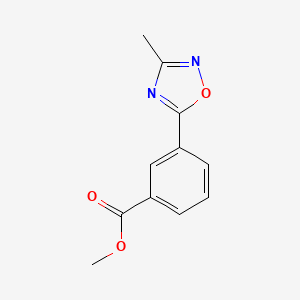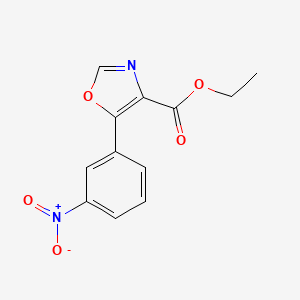
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10N2O5 . It has a molecular weight of 262.22 . This compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The InChI code for Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 438.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 64.2±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 197.0±3.0 cm3 .Scientific Research Applications
-
Pharmaceutical Research
- Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is a type of oxazole derivative .
- Oxazole derivatives have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
- These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific study or experiment being conducted .
-
Organic Intermediate
-
Organic Light-Emitting Diode (OLED)
- Ethyl oxazole-5-carboxylate is used in organic light-emitting diodes (OLEDs) .
- OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
- The methods of application or experimental procedures would depend on the specific OLED manufacturing process .
- Biochemical Reagent
- Ethyl oxazole-4-carboxylate is a biochemical reagent .
- Biochemical reagents are substances or compounds used to detect, measure, examine, or produce other substances in biological reactions .
- The methods of application or experimental procedures would depend on the specific biological reaction being conducted .
-
Chemical Research
-
Material Science
Safety And Hazards
Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXALCYFMWXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650063 | |
| Record name | Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate | |
CAS RN |
916674-05-0 | |
| Record name | Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1604363.png)

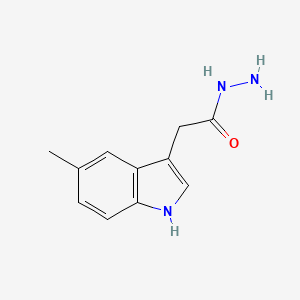
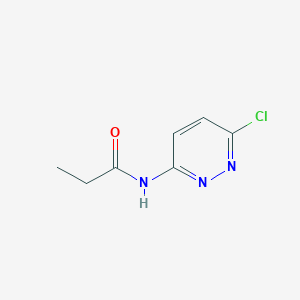
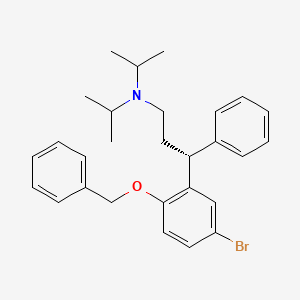
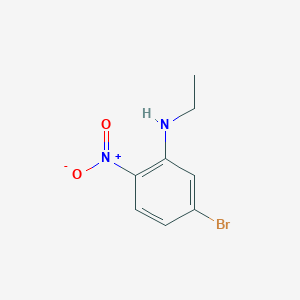
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B1604369.png)

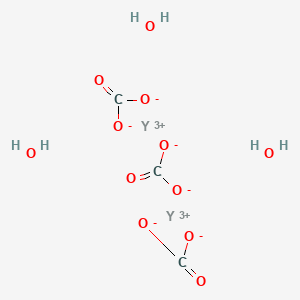
![[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid](/img/structure/B1604373.png)
